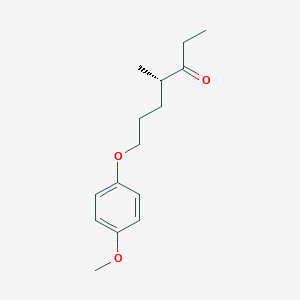

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone: is an organic compound with the molecular formula C15H22O3. It is characterized by the presence of a methoxyphenoxy group and a methyl group attached to a heptanone backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 4-methyl-3-heptanone.

Reaction Conditions: The key step involves the etherification of 4-methoxyphenol with 4-methyl-3-heptanone under basic conditions. A common base used for this reaction is potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

化学反応の分析

Oxidation Reactions

- Dichromate oxidation of structurally similar alcohols (e.g., 4-methyl-3-heptanol) yields 4-methyl-3-heptanone . While direct oxidation of this compound is not explicitly reported, analogous ketones typically undergo α-oxidation under harsh conditions to form carboxylic acids .

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| α-Oxidation | CrO₃, H₂SO₄ | Carboxylic acid derivatives (inference) |

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using hydride reagents :

- LiAlH₄ or NaBH₄ would reduce the ketone to (4S)-7-(4-methoxyphenoxy)-4-methyl-3-heptanol. Similar reductions in chiral ketones (e.g., 4-methyl-3-heptanone) show retention of stereochemistry at the chiral center .

| Reaction Type | Reagent | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Ketone reduction | LiAlH₄/THF | (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanol | Retention of (4S) |

Nucleophilic Additions

The ketone’s electrophilic carbonyl carbon participates in nucleophilic additions:

- Grignard reagents (e.g., RMgX) add to the carbonyl, forming tertiary alcohols. For example, methylmagnesium bromide would yield a diastereomeric alcohol .

- Enolate formation using LDA or NaH enables alkylation at the α-position, though steric hindrance from the methyl and methoxyphenoxy groups may limit reactivity .

| Reaction Type | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Grignard addition | CH₃MgBr | Diastereomeric tertiary alcohol | Steric effects possible | |

| Enolate alkylation | LDA, alkyl halide | α-Alkylated derivative | Low yield inferred |

Ether Functional Group Reactivity

The 4-methoxyphenoxy group undergoes reactions typical of aromatic ethers:

- Demethylation : Strong acids (e.g., HBr/AcOH) cleave the methoxy group to form a phenol derivative .

- Electrophilic aromatic substitution : Nitration or sulfonation may occur at the aromatic ring’s para position relative to the ether oxygen .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Methoxy cleavage | HBr/AcOH, reflux | Phenol derivative | |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted aromatic compound |

Comparative Reactivity of Analogous Compounds

| Compound | Key Reaction | Reactivity Difference |

|---|---|---|

| 4-Methyl-3-heptanone | Oxidation to carboxylic acid | Less steric hindrance |

| 2-Methoxyacetophenone | Faster electrophilic substitution | Electron-rich aromatic ring |

| (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone | Stereoselective reductions | Chiral center influences product |

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₈O₃

- Molecular Structure : The compound features a heptanone backbone with a methyl group and a methoxyphenyl substituent, contributing to its distinct properties and reactivity.

Synthetic Organic Chemistry

Intermediate in Synthesis :

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone serves as an intermediate for synthesizing more complex organic molecules. It has been specifically noted for its role in the synthesis of Stigmatellin A, which is of interest in various biochemical studies.

Reactivity and Modifications :

The compound's structure allows for various modifications that can enhance its reactivity or alter its biological interactions. The ability to modify the methoxyphenyl group or the ketone functional group opens pathways for creating derivatives with tailored properties for specific applications.

Interaction Studies

Research indicates that compounds with similar functional groups often exhibit interactions with enzymes or receptors due to their ability to mimic natural substrates. While specific binding data for this compound may be limited, it is hypothesized that it could interact with various biological targets, making it a candidate for further pharmacological studies.

Case Studies

- Pharmaceutical Research :

- Flavor Enhancement :

作用機序

The mechanism of action of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can vary depending on the specific application and target.

類似化合物との比較

Similar Compounds

- (4S)-7-(4-Methoxyphenoxy)-4-methylheptan-3-one

- (S)-7-(4-Methoxyphenoxy)-4-methylheptan-3-one

- (4S)-4-Methyl-7-(4-methoxyphenoxy)heptane-3-one

Uniqueness

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

生物活性

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone is a chiral compound with the chemical formula C₁₄H₁₈O₃. Its unique structure features a methoxyphenoxy group and a ketone functional group, making it an important intermediate in the synthesis of various bioactive compounds, particularly Stigmatellin A. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chirality : The (4S) configuration indicates its stereochemistry, which can influence its biological activity.

- Functional Groups : The presence of a ketone group and a methoxyphenyl substituent enhances its reactivity and potential interactions with biological systems.

Interaction Studies

Research indicates that compounds similar to this compound often exhibit significant interactions with various enzymes and receptors due to their structural features. While specific binding data for this compound may be limited, insights can be drawn from related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Methyl-3-heptanone | Ketone group, linear carbon chain | Naturally occurring; found in insects |

| 2-Methoxyacetophenone | Methoxy group on aromatic ring | Known for its use as a flavoring agent |

| 1-(4-Methoxyphenyl)propan-2-one | Propanone derivative with methoxy group | Exhibits different reactivity patterns |

The unique combination of functional groups in this compound may enhance its reactivity compared to these similar compounds.

Antiviral Activity

While direct studies on this compound are scarce, similar phenolic compounds have demonstrated antiviral properties. For instance, derivatives of phenylbenzamide have shown broad-spectrum activity against viruses such as HBV, HIV-1, and HCV by increasing intracellular levels of the antiviral protein APOBEC3G . This suggests that this compound could potentially exhibit similar antiviral mechanisms.

Case Studies and Research Findings

- Antitumor Activity : Compounds structurally related to this compound have been evaluated for their antitumor effects. For example, IMB-1406, a related compound, showed significant cytotoxicity against various cancer cell lines including HepG2 (liver carcinoma) and A549 (lung adenocarcinoma), with IC50 values ranging from 6.92 to 8.99 µM . This highlights the potential for similar derivatives to exert antitumor effects.

- Mechanism of Action : The mechanism through which IMB-1406 induces apoptosis involves cell cycle arrest at the S phase and activation of caspase pathways. Such mechanisms may also be relevant for understanding how this compound could interact with cancer cells .

特性

IUPAC Name |

(4S)-7-(4-methoxyphenoxy)-4-methylheptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-4-15(16)12(2)6-5-11-18-14-9-7-13(17-3)8-10-14/h7-10,12H,4-6,11H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAVAUHZFACPLY-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CCCOC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H](C)CCCOC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。